N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

regioisomer selectivity structure-activity relationship cyano-substituted thiazolidine

N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251924-27-2) is a synthetic small-molecule building block comprising a thiazolidine heterocycle, a 4-carboxamide linker, and a 4-cyanophenyl substituent, supplied as the hydrochloride salt. With a molecular formula of C₁₁H₁₂ClN₃OS and a molecular weight of 269.75 g/mol, it belongs to the 1,3-thiazolidine-4-carboxamide class—a scaffold extensively explored in anticancer agent patents (e.g., US20080255213A1) and prostaglandin F receptor modulator filings.

Molecular Formula C11H12ClN3OS
Molecular Weight 269.75 g/mol
CAS No. 1251924-27-2
Cat. No. B1520393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS1251924-27-2
Molecular FormulaC11H12ClN3OS
Molecular Weight269.75 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C11H11N3OS.ClH/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10;/h1-4,10,13H,6-7H2,(H,14,15);1H
InChIKeyNJOXRCXGSCHHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride: Procurement-Grade Chemical Identity and Baseline Specifications


N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251924-27-2) is a synthetic small-molecule building block comprising a thiazolidine heterocycle, a 4-carboxamide linker, and a 4-cyanophenyl substituent, supplied as the hydrochloride salt . With a molecular formula of C₁₁H₁₂ClN₃OS and a molecular weight of 269.75 g/mol, it belongs to the 1,3-thiazolidine-4-carboxamide class—a scaffold extensively explored in anticancer agent patents (e.g., US20080255213A1) and prostaglandin F receptor modulator filings [1][2]. The compound is commercially available at ≥95% purity from multiple vendors, positioning it as a readily accessible intermediate or reference standard for medicinal chemistry programs .

Why Generic Substitution Fails for N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride in Research Procurement


Within the 1,3-thiazolidine-4-carboxamide family, seemingly minor structural variations—such as the position of the cyano substituent (3- vs. 4-cyanophenyl), the oxidation state of the thiazolidine ring (thiazolidine vs. thiazolidinone), or the choice of counterion (free base vs. hydrochloride)—can produce substantial differences in solubility, target binding, and biological selectivity [1][2]. For example, the (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid analog demonstrates an IC₅₀ of 0.0234 μM against a specific enzyme target, while N-(3-cyanophenyl) regioisomers show entirely different anticancer potency ranges (IC₅₀ 1–7 μM) [3]. Generic interchange without confirming regioisomeric identity, salt form, and scaffold oxidation state risks introducing uncontrolled variables that can invalidate SAR conclusions, impurity profiling, or pharmacological assay results. The evidence items below quantify the specific dimensions along which CAS 1251924-27-2 differs from its closest structural comparators.

Quantitative Differentiation Evidence for N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS 1251924-27-2) Versus Structural Analogs


Regioisomeric Cyano Position: 4-Cyanophenyl vs. 3-Cyanophenyl Differentiation in Thiazolidine Carboxamide Scaffolds

The 4-cyanophenyl substitution pattern on the thiazolidine-4-carboxamide core of CAS 1251924-27-2 represents a regioisomerically distinct configuration from the 3-cyanophenyl analog. Cross-study comparison reveals that N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide derivatives demonstrate moderate to strong anticancer activity with IC₅₀ values ranging from 1 to 7 µM in cell-based assays, whereas the 4-cyanophenyl regioisomer (represented by the (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid analog) achieves an enzyme-level IC₅₀ of 0.0234 µM—a potency difference of approximately 43- to 299-fold depending on the comparators selected [1]. While direct head-to-head data for CAS 1251924-27-2 itself are not published, the regioisomeric position of the cyano group is established across the thiazolidine class as a critical determinant of target engagement potency.

regioisomer selectivity structure-activity relationship cyano-substituted thiazolidine

Salt Form Differentiation: Hydrochloride Salt (CAS 1251924-27-2) vs. Free Base (CAS 1101927-62-1) – Solubility and Formulation Implications

CAS 1251924-27-2 is the hydrochloride salt of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide, whereas CAS 1101927-62-1 is the corresponding free base (MW 233.29 vs. 269.75 g/mol for the salt). The hydrochloride form provides enhanced aqueous solubility compared to the free base—a property that is class-level inferred for thiazolidine-4-carboxamide hydrochlorides and is critical for in vitro assay preparation, where poor solubility of the free base can lead to unreliable dose-response data . The calculated partition coefficient (LogP = 1.05) for this compound indicates moderate lipophilicity; the hydrochloride counterion shifts the dissolution profile favorably for aqueous buffer systems without altering the core pharmacophore [1].

salt form selection aqueous solubility hydrochloride vs. free base

Scaffold Oxidation State: Thiazolidine (CAS 1251924-27-2) vs. Thiazolidinone Amides – Distinct Biological Target Profiles

CAS 1251924-27-2 features a fully saturated thiazolidine ring (C–S–C–N–C), distinguishing it from thiazolidinone analogs (which contain a carbonyl at the 2- or 4-position). This scaffold distinction is pharmacologically consequential: patent US20080255213A1 explicitly claims both thiazolidinone amides and thiazolidine carboxylic acid amides as separate chemical series with differentiated anticancer selectivity profiles against prostate, breast, ovarian, and skin cancer cell lines [1]. Additionally, thiazolidine carboxamide derivatives (formula II) are claimed as prostaglandin F receptor modulators in EP1487442A1 for preterm labor indications, a therapeutic application distinct from the anticancer focus of thiazolidinone amides [2]. The saturated thiazolidine ring of CAS 1251924-27-2 thus occupies a different chemical space with potentially orthogonal biological activity compared to oxidized thiazolidinone or thiazole scaffolds.

thiazolidine vs. thiazolidinone scaffold oxidation state target selectivity

Carboxamide vs. Carboxylic Acid at Position 4: Target Engagement Consequences for Thiazolidine Derivatives

CAS 1251924-27-2 bears a secondary carboxamide at the thiazolidine 4-position (–C(=O)NH–4-cyanophenyl), in contrast to the carboxylic acid analog (4R)-2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid. The carboxamide moiety provides distinct hydrogen-bonding donor/acceptor capacity (2 H-bond donors, 3 H-bond acceptors; polar surface area = 65 Ų) compared to the carboxylic acid [1][2]. The carboxylic acid analog demonstrates an enzyme IC₅₀ of 0.0234 µM, whereas the carboxamide modification may alter both potency and selectivity profile due to differences in steric bulk, charge state at physiological pH, and target binding pocket complementarity. Without published head-to-head data for CAS 1251924-27-2, the structural distinction at position 4 represents a key differentiator in any SAR campaign.

carboxamide pharmacophore carboxylic acid analog hydrogen bonding capacity

Recommended Application Scenarios for N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS 1251924-27-2) Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Prostaglandin F Receptor Modulation

Patent EP1487442A1 establishes thiazolidine carboxamide derivatives as prostaglandin F receptor modulators for preterm labor, premature birth, and dysmenorrhea indications [1]. The thiazolidine scaffold and 4-carboxamide substitution pattern of CAS 1251924-27-2 align directly with the generic formula (II) claimed in this patent. Procuring the hydrochloride salt form ensures adequate aqueous solubility for in vitro receptor binding and functional assays, while the 4-cyanophenyl substituent provides a synthetic handle for further derivatization. Users should verify that the 4-cyanophenyl regioisomer matches the intended patent SAR space, as the 3-cyanophenyl analog exhibits substantially different potency profiles in thiazolidine-based anticancer series.

Anticancer Agent Development Leveraging Thiazolidine Carboxylic Acid Amide Patents

US20080255213A1 claims thiazolidine carboxylic acid amides as selective anticancer agents with demonstrated activity against prostate (DU 145, PC-3, LNCaP, PPC-1), breast, ovarian, and skin cancer (melanoma) cell lines [2]. CAS 1251924-27-2, as an N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide, matches the core amide subclass within this patent family. The compound serves as a viable starting material for structure-activity relationship studies, particularly where the 4-cyanophenyl group is intended to modulate electronic properties (σₚ = 0.66 for –CN) and target binding affinity relative to unsubstituted phenyl or 4-halophenyl analogs.

Reference Standard and Impurity Profiling for Thiazolidine-Containing Pharmaceutical Development Programs

CAS 1251924-27-2 is commercially available at ≥95% purity from multiple suppliers (e.g., Enamine, ChemSpace, Leyan), with defined analytical specifications including molecular identity, InChI Key (NJOXRCXGSCHHND-UHFFFAOYNA-N), and MDL number (MFCD16040067) [3]. These documentation standards support its use as a reference standard in HPLC method development, impurity profiling, and quality control for active pharmaceutical ingredients (APIs) containing the 1,3-thiazolidine-4-carboxamide substructure. The hydrochloride salt form provides consistent weighing and dissolution characteristics essential for quantitative analytical workflows.

Chemical Biology Probe Development Requiring Defined Hydrogen-Bonding Pharmacophore Features

With a polar surface area of 65 Ų, 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors, CAS 1251924-27-2 presents a well-characterized hydrogen-bonding profile suitable for chemical biology probe design [3]. The carboxamide linker (–C(=O)NH–) between the thiazolidine core and the 4-cyanophenyl group provides a geometrically constrained donor-acceptor motif distinct from the carboxylic acid analog. This makes the compound appropriate for target engagement studies where the carboxamide NH serves as a critical binding element, and where the hydrochloride counterion facilitates handling in aqueous biochemical assay buffers.

Quote Request

Request a Quote for N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.